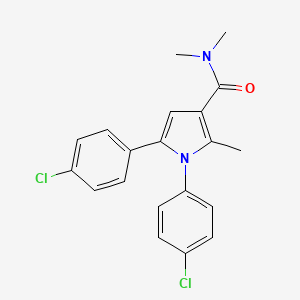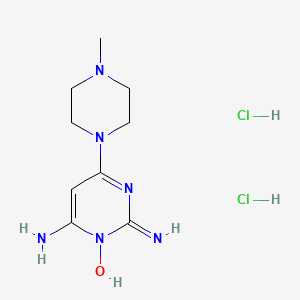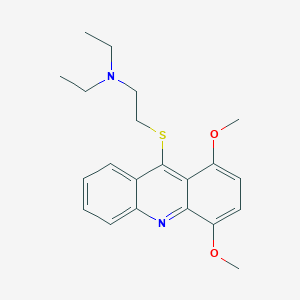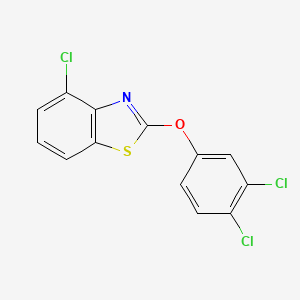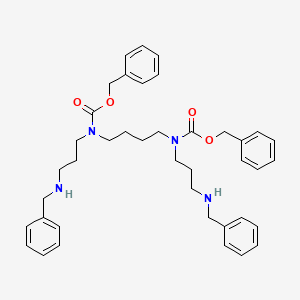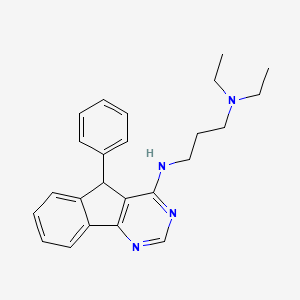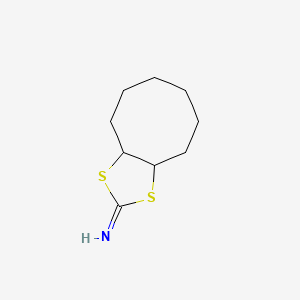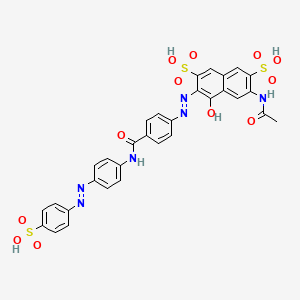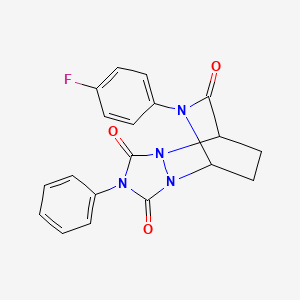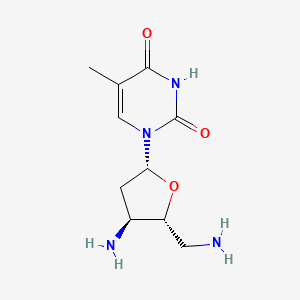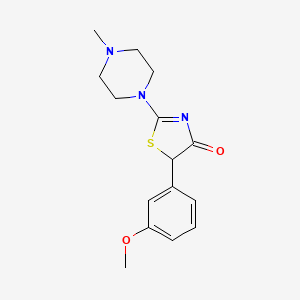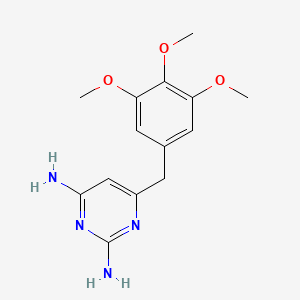
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. It is known for its antibacterial properties and is primarily used as an antibacterial agent. This compound is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycobacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine typically begins with the formylation of ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid using ethyl formate and sodium as a base. This forms an enol of the semialdehyde 3,4,5-trimethoxybenzylmalonic ester, which then undergoes a heterocyclization reaction with guanidine to produce 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine . The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogen over a palladium on carbon catalyst to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of antibacterial agents and other pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase. This enzyme is essential for the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the thymidine synthesis pathway. By inhibiting this enzyme, the compound interferes with bacterial DNA synthesis, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor with similar antibacterial properties.
Pyrimethamine: Used primarily as an antimalarial agent, also inhibits dihydrofolate reductase.
Uniqueness
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine is unique due to its specific structure, which provides a high degree of selectivity for bacterial dihydrofolate reductase. This selectivity reduces the likelihood of affecting human cells, making it a safer option for antibacterial therapy .
Eigenschaften
CAS-Nummer |
61550-88-7 |
|---|---|
Molekularformel |
C14H18N4O3 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9-7-12(15)18-14(16)17-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI-Schlüssel |
ZQMPUWBQWRAQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


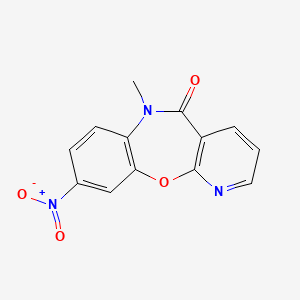
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
